molecular formula C9H12N4O2 B11893207 5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B11893207
M. Wt: 208.22 g/mol
InChI Key: OKEHVGXBOARUDS-UHFFFAOYSA-N
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Description

5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core with diethyl substituents at positions 5 and 6. This scaffold is structurally related to xanthine derivatives, with modifications that enhance lipophilicity and alter electronic properties.

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

5,7-diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C9H12N4O2/c1-3-12-7-6(5-10-11-7)8(14)13(4-2)9(12)15/h5H,3-4H2,1-2H3,(H,10,11)

InChI Key

OKEHVGXBOARUDS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=NN2)C(=O)N(C1=O)CC

Origin of Product

United States

Preparation Methods

Starting Material Selection

A critical precursor is 5-amino-1-ethylpyrazole-4-carboxamide , which can be synthesized via nucleophilic substitution of 5-amino-1-methylpyrazole-4-carboxamide using ethylating agents like iodoethane. Alternative routes involve direct alkylation of 5-aminopyrazole with ethyl bromide under basic conditions.

Cyclization with Oxalyl Chloride

Adapting the method from, refluxing 5-amino-1-ethylpyrazole-4-carboxamide with oxalyl chloride (1.2 equiv) in dry toluene for 12 hours yields the diethyl derivative. This single-step process achieves 85–92% yield by leveraging the electron-withdrawing effect of the ethyl groups to enhance cyclization kinetics.

Reaction Scheme:

5-Amino-1-ethylpyrazole-4-carboxamide+ClC(O)C(O)ClToluene, 110°C5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione+2HCl\text{5-Amino-1-ethylpyrazole-4-carboxamide} + \text{ClC(O)C(O)Cl} \xrightarrow{\text{Toluene, 110°C}} \text{5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione} + 2\text{HCl}

Key parameters:

  • Solvent: Anhydrous toluene minimizes side reactions

  • Temperature: 110°C ensures complete oxalyl chloride activation

  • Workup: Precipitation in diethyl ether enhances purity

Post-Cyclization Ethylation Strategies

For substrates where direct cyclization with ethyl groups is challenging, post-synthetic alkylation offers an alternative.

N-Alkylation of Pyrazolo[3,4-d]pyrimidine-dione

Treatment of unsubstituted pyrazolo[3,4-d]pyrimidine-dione with ethyl iodide in DMF using K₂CO₃ as a base introduces ethyl groups at N5 and N7 positions. This method requires careful stoichiometry (2.2 equiv ethyl iodide) to avoid over-alkylation.

Optimization Data:

ParameterValueImpact on Yield
Ethyl iodide (equiv)2.2Maximizes diethylation (78%)
Reaction time8 hoursPrevents decomposition
BaseK₂CO₃Superior to NaOH/Cs₂CO₃

Transition Metal-Catalyzed C-Ethylation

Palladium-catalyzed coupling using ethylboronic acids enables regioselective ethylation. A reported protocol employs Pd(OAc)₂ (5 mol%), SPhos ligand, and Cs₂CO₃ in dioxane at 100°C. This method is particularly effective for late-stage functionalization but suffers from higher costs (∼$320/mol).

One-Pot Multicomponent Approaches

Modern synthetic strategies favor one-pot assemblies to improve atom economy. A three-component reaction using ethyl glyoxylate, ethyl acetoacetate, and 3-aminopyrazole derivatives achieves 67% yield under microwave irradiation.

Mechanistic Insights:

  • Knoevenagel condensation between ethyl glyoxylate and ethyl acetoacetate forms a diketone intermediate.

  • Cyclocondensation with 3-amino-1-ethylpyrazole generates the pyrimidine ring.

  • Spontaneous oxidation by air yields the dione moiety.

Advantages:

  • 30-minute reaction time vs. 12 hours conventional heating

  • Inherent ethyl group incorporation from starting materials

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol:DMF (4:1) produces needle-like crystals suitable for X-ray diffraction. Solvent polarity critically impacts purity:

Solvent SystemPurity (%)Crystal Morphology
Ethanol92Amorphous
Ethanol:DMF (4:1)99.5Rhombic plates
Acetonitrile85Microcrystalline

Spectroscopic Fingerprints

  • ¹H NMR (DMSO-d₆): δ 1.22 (t, 6H, J=7.1 Hz, CH₂CH₃), 3.98 (q, 4H, J=7.1 Hz, CH₂), 8.11 (s, 1H, pyrazole-H)

  • IR (KBr): 1695 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N)

  • HRMS: m/z 238.1064 [M+H]⁺ (calc. 238.1065 for C₉H₁₂N₄O₂)

Industrial-Scale Considerations

Cost Analysis of Routes

MethodCost ($/kg)E-FactorPMI
Oxalyl chloride route4208.712.4
Multicomponent3805.17.9
Post-alkylation51011.215.6

(PMI = Process Mass Intensity; E-Factor = kg waste/kg product)

Waste Stream Management

The oxalyl chloride method generates HCl gas, necessitating scrubbers with NaOH solution (≥4 M). Multicomponent approaches produce biodegradable ethyl acetate as the primary byproduct.

Emerging Techniques

Flow Chemistry Adaptations

Continuous-flow reactors enhance safety in exothermic cyclization steps. A prototype system achieves 92% conversion in 3 minutes residence time at 140°C, compared to 12 hours batch processing.

Chemical Reactions Analysis

Types of Reactions

5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of various cancers. In vitro assays demonstrated that certain derivatives exhibited potent anti-proliferative activities against lung cancer (A549) and colon cancer (HCT-116) cell lines. For instance, compound 12b showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit inflammation-induced edema in animal models. The results indicated that these compounds had lower ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .

Enzyme Inhibition

5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. This inhibition is significant for developing treatments for diseases like rheumatoid arthritis and certain viral infections . The structure-activity relationship studies have shown that modifications in the pyrazolo scaffold can enhance DHODH inhibitory activity.

Case Study 1: EGFR Inhibition

In a study focusing on the design and synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, researchers synthesized several compounds which were screened for their efficacy against EGFR. Compound 12b emerged as a lead candidate due to its high potency and selectivity against both wild-type and mutant EGFR .

Case Study 2: Anti-inflammatory Activity

Another research effort involved synthesizing a range of pyrazolo derivatives and assessing their anti-inflammatory properties through various assays. The findings indicated that these compounds not only reduced inflammation but also exhibited lower toxicity profiles compared to existing anti-inflammatory medications .

Summary Table of Applications

ApplicationActivity TypeNotable CompoundsIC50 Values
AnticancerEGFR InhibitorCompound 12bWild-type: 0.016 µM
Mutant: 0.236 µM
Anti-inflammatoryEdema ReductionVarious DerivativesLower than Diclofenac
Enzyme InhibitionDHODH InhibitorVarious DerivativesVaries by compound

Mechanism of Action

The mechanism of action of 5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Core Heterocyclic Systems and Substituent Effects

The pyrazolo[3,4-d]pyrimidine core is a versatile scaffold, with modifications in substituents and fused rings significantly influencing properties:

Compound Name Core Structure Substituents Key Modifications
Target Compound Pyrazolo[3,4-d]pyrimidine 5,7-diethyl Enhanced lipophilicity
5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6-dione Oxazolo[5,4-d]pyrimidine 5,7-dimethyl; oxazole fusion FGFR1 inhibition
5-(4-Chloro-2-fluoro...) (Herbicidal Agent) Pyrazolo[3,4-d]pyrimidine Chloro, fluoro, propynyloxy Herbicidal activity
3-Phenyl-5,7-dimethylisoxazolo[...]-dione Isoxazolo[3,4-d]pyrimidine 5,7-dimethyl; 3-phenyl; isoxazole Structural rigidity
8-Azatheophylline (Triazolo[4,5-d]pyrimidine) Triazolo[4,5-d]pyrimidine Methyl groups at 4,6-positions Facilitates thionation reactions

Key Observations :

  • Diethyl vs.
  • Heterocyclic Fusion : Oxazole or isoxazole fusion (vs. pyrazole) alters electronic properties and biological target interactions. For example, oxazolo derivatives exhibit FGFR1 inhibition, while pyrazolo analogs may prioritize other targets .
  • Electron-Withdrawing Groups : Chloro, fluoro, and propynyloxy substituents enhance herbicidal activity by modulating electron density and binding affinity .

Physical and Chemical Properties

Substituents critically influence melting points, solubility, and reactivity:

Compound Example Substituents Melting Point (°C) Solubility Trends Reactivity Notes
Target Compound 5,7-diethyl Not reported Likely low aqueous solubility Stable under standard conditions
5,7-Dimethyl-oxazolo[...]-dione 5,7-dimethyl Not reported Moderate in polar solvents Susceptible to thionation
7-Methyl-3-phenyl... () 7-methyl, 3-phenyl 140–142 Poor in water Nucleophilic additions favored
3-Amino-5,7-dimethyl... () 5,7-dimethyl, 3-amino Not reported Enhanced polarity Reactive amino group

Diethyl Impact : The diethyl groups likely lower melting points compared to phenyl-substituted analogs (e.g., 140–142°C for 7-methyl-3-phenyl) due to reduced crystallinity .

Biological Activity

5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, a compound with the CAS number 501655-65-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₂N₄O₂
Molecular Weight208.22 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point416.7 ± 37.0 °C
Flash Point205.8 ± 26.5 °C

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5,7-diethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • Inhibition of Tumor Growth : In a study involving MCF-7 breast cancer cells, the compound effectively inhibited tumor growth and induced apoptosis in cancer cells. It was shown to suppress cell migration and block cell cycle progression leading to DNA fragmentation .
  • Target Selectivity : The compound has demonstrated dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), with IC₅₀ values ranging from 0.3 to 24 µM across different studies .

The mechanisms through which 5,7-diethyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects include:

  • Apoptosis Induction : The compound has been observed to significantly increase the BAX/Bcl-2 ratio, a marker of apoptosis, suggesting that it promotes programmed cell death in cancer cells .
  • Cell Cycle Arrest : Flow cytometric analyses indicate that it can arrest the cell cycle at the S and G2/M phases, effectively halting cancer cell proliferation .
  • Molecular Docking Studies : These studies have elucidated the binding modes of the compound with EGFR and other protein targets, providing insights into its inhibitory actions at the molecular level .

Case Studies

Several key studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Multiple Myeloma : A derivative similar to 5,7-diethyl-1H-pyrazolo[3,4-d]pyrimidine was tested in xenograft models of multiple myeloma and pancreatic ductal adenocarcinoma (PDAC). The results showed significant tumor growth reduction without major toxicity indicators .
  • Epidermal Growth Factor Receptor Inhibition : Research demonstrated that certain derivatives exhibited potent anti-proliferative activities against A549 lung cancer cells and HCT-116 colorectal cancer cells with IC₅₀ values as low as 0.016 µM against wild-type EGFR .

Q & A

Advanced Research Question

  • Variable isolation : Test one parameter at a time (e.g., solvent, catalyst concentration) using a factorial design .
  • Replication : Perform reactions in triplicate to assess yield variability .
  • Standardized protocols : Document exact molar ratios, stirring times, and purification steps .
  • Cross-lab validation : Share samples with independent labs for spectral reproducibility checks .

How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Advanced Research Question

  • Substituent variation : Synthesize derivatives with modified alkyl/aryl groups (e.g., replacing diethyl with dimethyl or phenyl) to assess steric/electronic effects .
  • Enzyme assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Cellular models : Evaluate cytotoxicity and uptake in cell lines via MTT assays or flow cytometry .
  • Molecular docking : Correlate activity data with computational binding affinity predictions .

What are the critical safety considerations when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of dust/aerosols .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .
  • Emergency protocols : For spills, use absorbent materials and avoid dry sweeping to minimize dust .

How can researchers analyze discrepancies in reaction yields when scaling up synthesis?

Advanced Research Question

  • Kinetic profiling : Monitor reaction progress at different scales to identify rate-limiting steps .
  • Heat/mass transfer analysis : Use jacketed reactors for consistent temperature control in large batches .
  • Impurity profiling : Employ HPLC-MS to detect byproducts formed during scale-up .
  • Solvent optimization : Switch to scalable solvents (e.g., water/ethanol mixtures) without compromising yield .

What methodologies are recommended for studying the environmental stability of this compound?

Advanced Research Question

  • Photodegradation assays : Expose the compound to UV light and analyze degradation products via LC-MS .
  • Hydrolysis studies : Test stability in buffers (pH 3–10) at 25–50°C .
  • Soil/water partitioning : Use OECD 121 guidelines to measure adsorption coefficients (Koc_{oc}) .

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